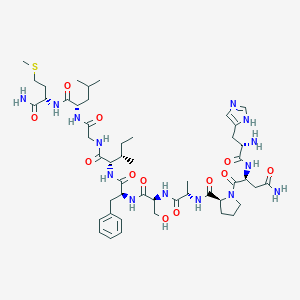
Ranatachykinin C
Description
Ranatachykinin C is a neuropeptide isolated from the brain and intestine of the bullfrog Rana catesbeiana. It belongs to the tachykinin family, a group of peptides characterized by the conserved C-terminal sequence Phe-X-Gly-Leu-Met-NH₂, where "X" is a variable residue critical for receptor specificity and bioactivity . This compound exhibits potent smooth muscle stimulation in guinea pig ileum preparations, a hallmark of tachykinin peptides . Its full sequence, HNPASFIGLM-NH₂, distinguishes it from other family members through variations in the N-terminal region and the "X" residue (Phe in this case) .
Properties
CAS No. |
135690-49-2 |
|---|---|
Molecular Formula |
C49H76N14O12S |
Molecular Weight |
1085.3 g/mol |
IUPAC Name |
(2S)-1-[(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H76N14O12S/c1-7-27(4)40(48(74)54-23-39(66)57-33(18-26(2)3)44(70)58-32(41(52)67)15-17-76-6)62-45(71)34(19-29-12-9-8-10-13-29)59-46(72)36(24-64)61-42(68)28(5)56-47(73)37-14-11-16-63(37)49(75)35(21-38(51)65)60-43(69)31(50)20-30-22-53-25-55-30/h8-10,12-13,22,25-28,31-37,40,64H,7,11,14-21,23-24,50H2,1-6H3,(H2,51,65)(H2,52,67)(H,53,55)(H,54,74)(H,56,73)(H,57,66)(H,58,70)(H,59,72)(H,60,69)(H,61,68)(H,62,71)/t27-,28-,31-,32-,33-,34-,35-,36-,37-,40-/m0/s1 |
InChI Key |
LVFJZDFXJABCGT-ZEQGLLOKSA-N |
SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(CC3=CN=CN3)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CN=CN3)N |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(CC3=CN=CN3)N |
sequence |
HNPASFIGLM |
Synonyms |
His-Asn-Pro-Ala-Ser-Phe-Ile-Gly-Leu-Met-NH2 ranatachykinin C RTK C RTK-C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
Tachykinins share a conserved C-terminal motif but differ in N-terminal sequences and the "X" residue. Below is a comparative analysis of key tachykinins:
| Compound | Source Species | Full Sequence | C-Terminal Motif (X Position) | Key Structural Features |
|---|---|---|---|---|
| Ranatachykinin C | Rana catesbeiana | HNPASFIGLM-NH₂ | Phe⁶ | Unique N-terminal His-Asn-Pro motif |
| Ranatachykinin B | Rana catesbeiana | HNPASSIGLM-NH₂ | Ser⁶ | Ser⁶ substitution alters receptor affinity |
| Eledoisin | Eledone spp. (mollusk) | | Phe⁷ |
Extended N-terminal with pGlu modification |
|
| Substance P | Mammals | RPKPQFFGLM-NH₂ | Phe⁷ | Mammalian tachykinin with broad receptor activation |
| Kassinin | Kassina senegalensis | DVPKSDQFVGLM-NH₂ | Val⁷ | Asp-rich N-terminal enhances stability |
Key Observations :
- The "X" residue (positions 6 or 7, depending on the peptide) influences receptor binding. For example, Phe⁶ in this compound likely enhances affinity for NK₁ receptors, while Ser⁶ in Ranatachykinin B may shift preference toward NK₃ receptors .
- N-terminal modifications, such as the pGlu in Eledoisin, enhance metabolic stability and potency .
Functional and Pharmacological Differences
Tachykinins exhibit diverse physiological effects mediated by neurokinin (NK) receptors (NK₁, NK₂, NK₃). Below is a comparative summary of bioactivities:
Key Findings :
- Potency : Eledoisin is the most potent in smooth muscle assays due to its optimized C-terminal motif and pGlu modification . This compound, however, shows higher potency than Ranatachykinin B, likely due to Phe⁶ enhancing NK₁ binding .
- Receptor Specificity : Substance P and this compound both prefer NK₁ receptors, but Substance P’s broader tissue distribution in mammals underpins its role in inflammation and pain .
Research Findings and Implications
- Structural Insights : The His-Asn-Pro motif in this compound’s N-terminal region may protect against enzymatic degradation, a trait exploitable for peptide drug design .
Q & A
Q. How can researchers align their work on this compound with FAIR data principles?
- Methodological Answer : Ensure data are Findable (DOIs for datasets), Accessible (CC-BY licenses), Interoperable (standardized formats like .mzML for proteomics), and Reusable (detailed metadata). Adhere to MIAPE guidelines for peptide characterization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


